Paramethasone-17,21-orthovalerate

Description

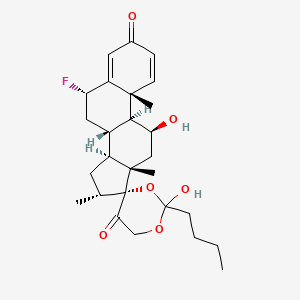

Paramethasone-17,21-orthovalerate is a synthetic glucocorticoid ester derivative of paramethasone, a corticosteroid with anti-inflammatory and immunosuppressive properties. The "orthovalerate" designation likely refers to a specific esterification pattern at the 17- and 21-positions of the steroid backbone, involving valeric acid (pentanoic acid). This modification enhances lipophilicity, prolonging dermal absorption and local activity, typical of topical corticosteroids .

Properties

CAS No. |

31729-41-6 |

|---|---|

Molecular Formula |

C27H37FO6 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |

InChI |

InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1 |

InChI Key |

XGHSVAAILZTBNH-ZXOAWTLQSA-N |

Isomeric SMILES |

CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O |

Canonical SMILES |

CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, paramethasone-17,21-orthovalerate is used as a reference compound in the study of glucocorticoid activity and structure-activity relationships .

Biology: In biological research, it is used to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .

Medicine: Medically, this compound is used to treat inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressant properties .

Industry: In the pharmaceutical industry, it is used in the formulation of various corticosteroid medications .

Mechanism of Action

Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Structural Features

Paramethasone-17,21-orthovalerate shares core structural similarities with betamethasone derivatives but differs in key substituents:

- Paramethasone backbone : Contains a 16α-methyl and 17α-hydroxyl group, similar to betamethasone. However, paramethasone lacks the 9α-fluoro group present in betamethasone, which may reduce systemic potency .

- Esterification : The 17,21-orthovalerate ester introduces a branched or cyclic valerate configuration, distinct from linear esters like betamethasone-17-valerate (CAS 2152-44-5, C₂₇H₃₇FO₆, MW 476.58) .

2.2. Comparison Table: Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Betamethasone 17-valerate | 2152-44-5 | C₂₇H₃₇FO₆ | 476.58 | 9α-fluoro, 16β-methyl, 17-valerate |

| Betamethasone-17-butyrate-21-propionate | 5534-02-1 | C₂₉H₃₉FO₇ | 518.61 | 9α-fluoro, 17-butyrate, 21-propionate |

| Betamethasone 21-propionate | 75883-07-7 | C₂₆H₃₃FO₇ | 482.50 | 9α-fluoro, 21-propionate |

| Clobetasone butyrate | 25122-57-0 | C₂₈H₃₂ClFO₅ | 503.00 | 21-chloro, 17-butyrate |

| This compound | Not listed | Likely C₂₈H₄₁FO₇ | ~532.63* | 16α-methyl, 17,21-orthovalerate |

*Estimated based on structural analogs.

2.3. Functional Differences

- Lipophilicity and Absorption :

- Potency :

- Metabolism :

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.